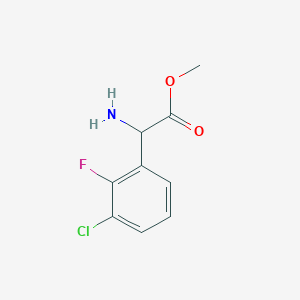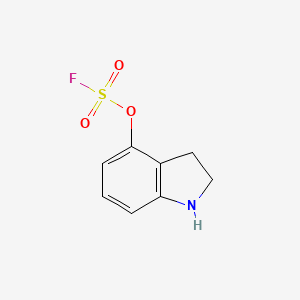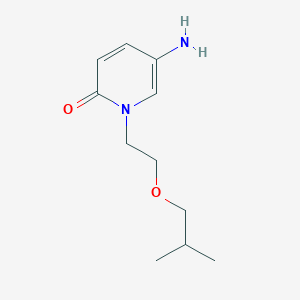
5-Methyl-4-(piperidin-4-yloxy)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring substituted with a 5-methyl-1,2-oxazole moiety. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, with the cyclodehydration occurring at room temperature and the oxidation being carried out in a packed reactor.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of flow chemistry techniques to ensure safety and scalability . The use of manganese dioxide in a packed reactor allows for continuous production, reducing the risk of blockages and improving the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This can take place with leaving groups at the C2 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Dimethylformamide can be used for formylation reactions.
Nucleophilic Aromatic Substitution: Requires suitable leaving groups and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine involves its interaction with various molecular targets and pathways. The oxazole moiety is known to bind to specific receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
4-[(5-methyl-1,2-oxazol-4-yl)oxy]piperidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of both the piperidine and oxazole rings allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-methyl-4-piperidin-4-yloxy-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(6-11-13-7)12-8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI-Schlüssel |
OVJSSYSAVHUBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)OC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)








![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
